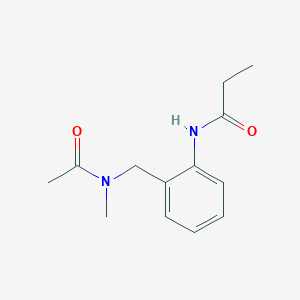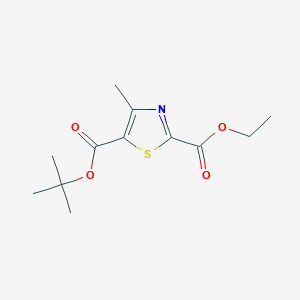![molecular formula C13H8BrF3OZn B14900396 2-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900396.png)
2-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(3’,4’,5’-Trifluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(3’,4’,5’-Trifluorophenoxy)methyl]bromobenzene+Zn→2-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The use of high-purity zinc and THF further enhances the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Electrophiles: Such as alkyl halides and aryl halides for substitution reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of a palladium-aryl complex. Subsequent reductive elimination releases the desired product and regenerates the palladium catalyst, completing the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Lacks the trifluoromethyl groups, resulting in lower reactivity and stability.
2-[(3’,4’-Difluorophenoxy)methyl]phenylzinc Bromide: Similar structure but with fewer fluorine atoms, affecting its reactivity.
2-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylmagnesium Bromide: A Grignard reagent with similar reactivity but different handling and storage requirements.
Uniqueness
The presence of trifluoromethyl groups in 2-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide enhances its reactivity and stability compared to other organozinc reagents. This makes it particularly valuable in synthetic applications where high reactivity and selectivity are required.
Properties
Molecular Formula |
C13H8BrF3OZn |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
bromozinc(1+);1,2,3-trifluoro-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9;;/h1-4,6-7H,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
MKKRNAILIUUCEX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COC2=CC(=C(C(=C2)F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


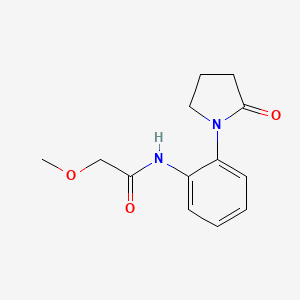
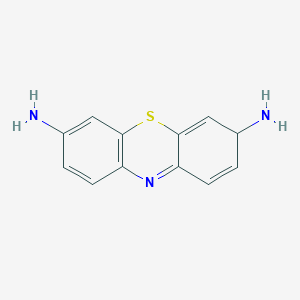
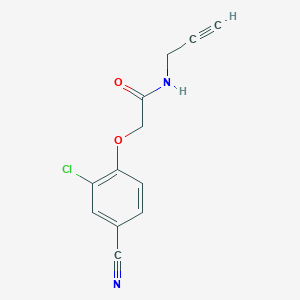
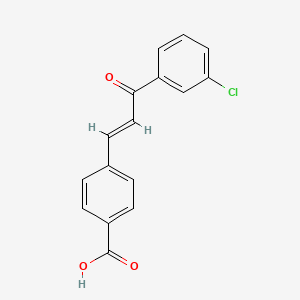
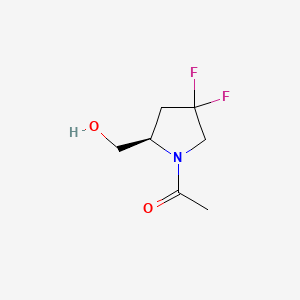
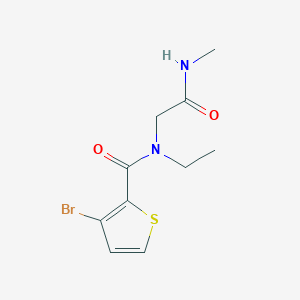
![3-(2-Aminoethyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14900347.png)
![tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14900378.png)
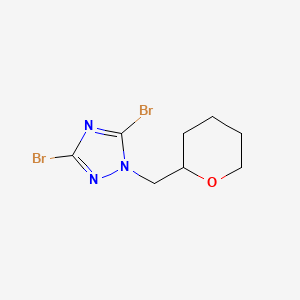
![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
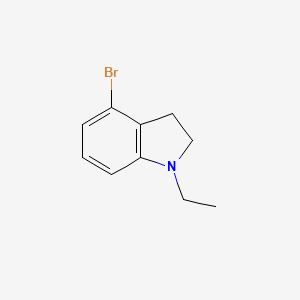
![n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14900412.png)
